

Application Notes and Protocols for (Rac)-Tivantinib in Cell Culture

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Compound of Interest

Compound Name: (Rac)-Tivantinib

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **(Rac)-Tivantinib**, a small molecule inhibitor, in cell culture experiments. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the biological effects of Tivantinib on various cell lines.

Introduction

Tivantinib (also known as ARQ 197) is primarily recognized as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[3][4][5][6] Dysregulation of the HGF/c-MET axis is implicated in the progression of numerous cancers, making it a significant target for therapeutic intervention.[6]

Interestingly, studies have revealed that Tivantinib also exhibits anti-tumor activities independent of its c-MET inhibitory function, primarily through the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[7][8][9] **(Rac)-Tivantinib** is the racemic mixture of Tivantinib and can be used as an experimental control.[10][11]

Mechanism of Action

Tivantinib's primary mechanism of action involves binding to the inactive, unphosphorylated form of the c-MET receptor, thereby locking it in an inactive conformation and preventing its

autophosphorylation and the subsequent activation of downstream signaling pathways.[6] Key downstream pathways inhibited by Tivantinib include the RAS-MAPK, PI3K-AKT, and STAT3 signaling cascades.[6] This inhibition ultimately leads to reduced cell growth, proliferation, and invasion, and can induce apoptosis.[5][6]

However, it is crucial to consider that Tivantinib also functions as a microtubule depolymerizing agent.[7][9] This dual mechanism of action can result in anti-proliferative effects in cell lines that are not dependent on c-MET signaling.[8][9][12]

Data Summary: Working Concentrations of Tivantinib

The effective working concentration of Tivantinib can vary significantly depending on the cell line, the specific biological question being addressed, and the duration of the experiment. The following tables summarize the reported IC50 values and working concentrations for Tivantinib in various in vitro assays.

Table 1: IC50 Values of Tivantinib in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Assay Type	Reference
A549	Non-Small-Cell Lung Cancer	0.38	Proliferation Assay	[1][13]
DBTRG	Glioblastoma	0.45	Proliferation Assay	[1][13]
NCI-H441	Non-Small-Cell Lung Cancer	0.29	Proliferation Assay	[1][13]
Huh7	Hepatocellular Carcinoma	0.0099	Cell Viability Assay	[14]
Hep3B	Hepatocellular Carcinoma	0.448	Cell Viability Assay	[14]
EBC-1	Non-Small-Cell Lung Cancer	~1.0	Cell Viability Assay	[7]
H1993	Non-Small-Cell Lung Cancer	~1.0	Cell Viability Assay	[7]

Table 2: Recommended Working Concentrations for In Vitro Assays

Assay Type	Cell Lines	Concentration Range (μM)	Incubation Time	Notes	Reference
Kinase Assay (c-MET phosphorylation)	MNK-45, HT29, MDA-MB-231	~10	Not specified	Inhibition of c-MET phosphorylation and downstream signaling.	[1]
Cell Viability / Proliferation	Various	0.03 - 10	72 hours	Dose-dependent inhibition of cell growth.	[1][8][15]
Apoptosis Assay (FACS)	Huh7 and other HCC lines	0.533 - 1.6	48 hours	Induction of apoptosis, observable as an increase in the sub-G1 fraction.	[14]
Cell Cycle Analysis (FACS)	EBC1	1	24 hours	Induces G2/M cell cycle arrest.	[8][9]
Microtubule Polymerization Assay	A549, EBC1	10	16 hours	Leads to a loss of microtubules.	[15]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted from methodologies used to assess the effect of Tivantinib on cancer cell viability.[8][15]

Materials:

- **(Rac)-Tivantinib** stock solution (e.g., 10 mM in DMSO)
- Cancer cell line of interest
- Complete cell culture medium
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed 2,000–3,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Prepare serial dilutions of **(Rac)-Tivantinib** in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC₅₀ value. Include a DMSO-only control.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Tivantinib or the DMSO control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the DMSO-treated control cells and plot the results to determine the IC50 value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing apoptosis (sub-G1 peak) and cell cycle distribution following Tivantinib treatment.[\[8\]](#)[\[9\]](#)[\[14\]](#)

Materials:

- **(Rac)-Tivantinib** stock solution
- Cancer cell line of interest
- 6-well plates
- Phosphate-buffered saline (PBS)
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the desired concentrations of **(Rac)-Tivantinib** (e.g., 0.5 μ M, 1 μ M, 1.6 μ M) and a DMSO control for 24 to 48 hours.
- Harvest the cells by trypsinization and collect both the adherent and floating cells.
- Wash the cells with ice-cold PBS and centrifuge at a low speed.

- Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.
- Incubate the cells for at least 30 minutes at 4°C for fixation.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
- Analyze the samples using a flow cytometer. The sub-G1 population represents apoptotic cells, and the distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Western Blot Analysis of c-MET Phosphorylation

This protocol is for assessing the inhibitory effect of Tivantinib on c-MET phosphorylation.

Materials:

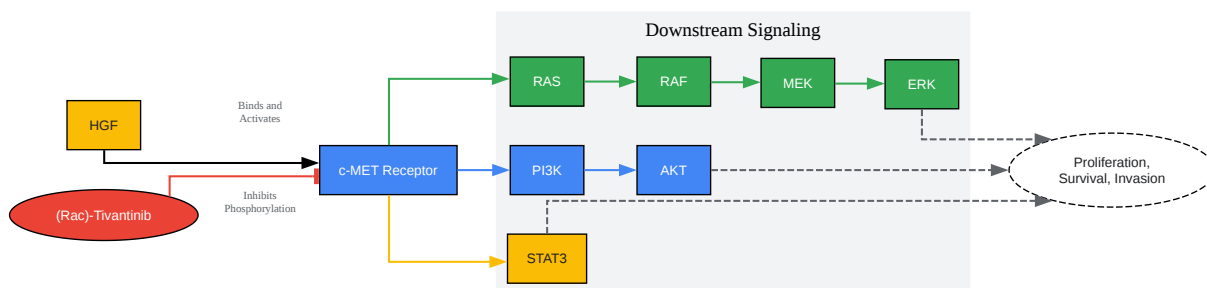
- **(Rac)-Tivantinib** stock solution
- Cell line with detectable c-MET expression (e.g., MKN45, EBC1)
- Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-c-MET, anti-total-c-MET, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

Procedure:

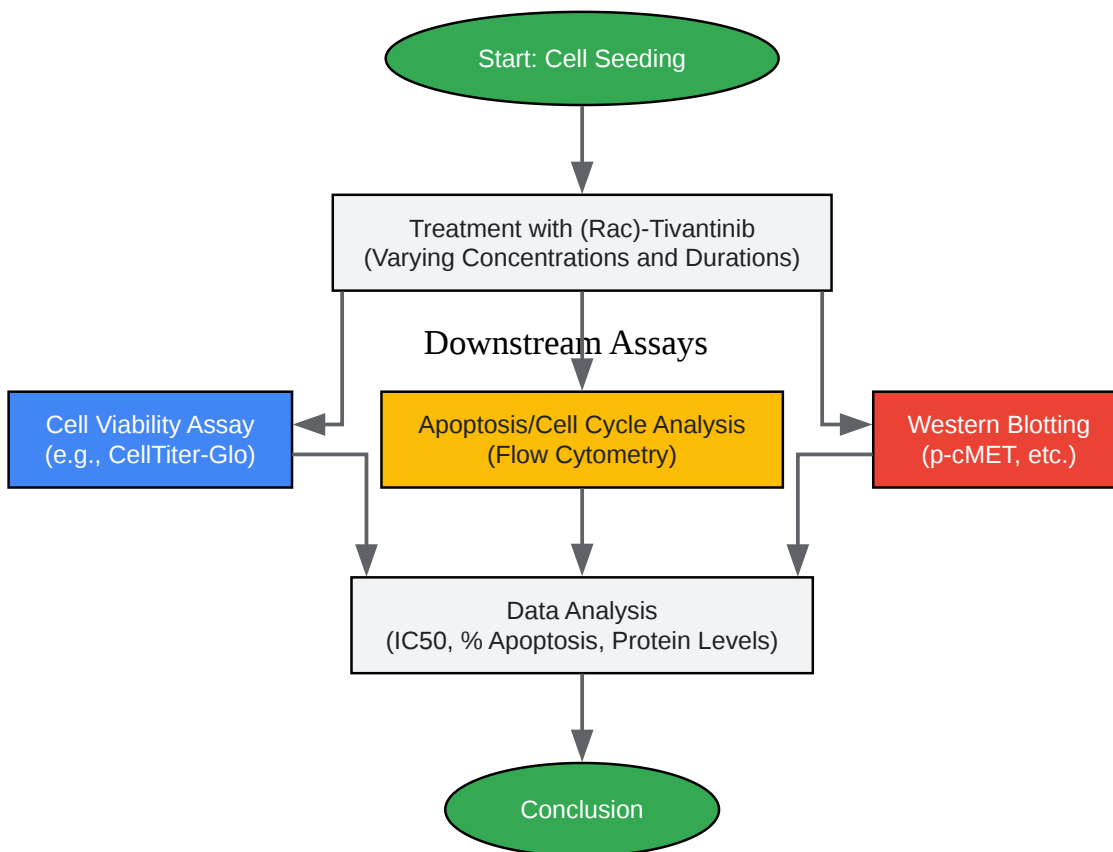
- Seed cells and grow until they reach 70-80% confluency.
- For ligand-induced phosphorylation, serum-starve the cells overnight.
- Pre-treat the cells with various concentrations of **(Rac)-Tivantinib** for a specified time (e.g., 6 hours).
- If applicable, stimulate the cells with HGF (e.g., 100 ng/mL) for 10 minutes.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples and resolve them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-c-MET) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total c-MET and a loading control like GAPDH.

Visualizations



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Caption: c-MET signaling pathway and the inhibitory action of Tivantinib.



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Caption: General experimental workflow for evaluating Tivantinib in cell culture.

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